2-(4-Hydroxyphenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione
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Overview
Description
2-(4-Hydroxyphenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione is a complex organic compound that features both hydroxyphenyl and nitrobenzoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: This step might involve electrophilic aromatic substitution reactions.
Addition of the Nitrobenzoyl Group: This can be done through nitration reactions followed by acylation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Both the hydroxy and nitro groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin chloride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Compounds with such structures can act as catalysts in organic reactions.
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Potential use as intermediates in the synthesis of pharmaceuticals.
Biological Probes: Used in the study of biological systems due to their unique chemical properties.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to their vibrant colors.
Polymers: Incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action for 2-(4-Hydroxyphenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione would depend on its specific application. For example, in catalysis, it might interact with substrates through its functional groups to facilitate chemical reactions. In biological systems, it might interact with specific molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)-5-benzoylisoindole-1,3-dione
- 2-(4-Hydroxyphenyl)-5-(4-methylbenzoyl)isoindole-1,3-dione
Properties
Molecular Formula |
C21H12N2O6 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H12N2O6/c24-16-8-6-14(7-9-16)22-20(26)17-10-3-13(11-18(17)21(22)27)19(25)12-1-4-15(5-2-12)23(28)29/h1-11,24H |
InChI Key |
KSQDGAHCTZIFQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O)[N+](=O)[O-] |
Origin of Product |
United States |
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